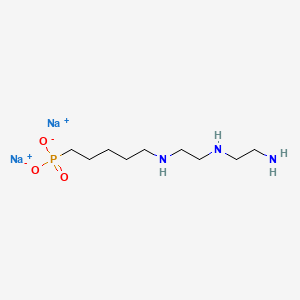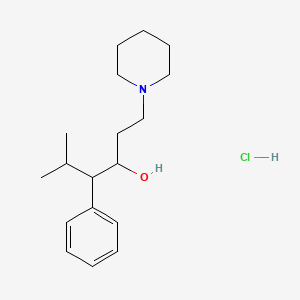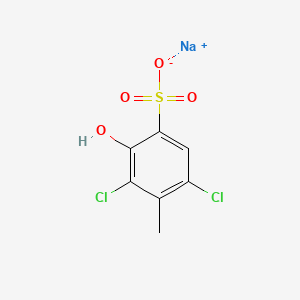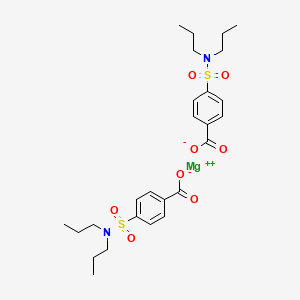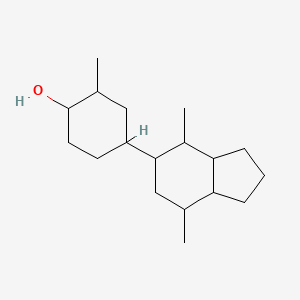
2-Methyl-4-(octahydro-4,7-dimethyl-1H-inden-5-yl)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-(octahydro-4,7-dimethyl-1H-inden-5-yl)cyclohexan-1-ol is a complex organic compound with the molecular formula C18H30O It is characterized by a cyclohexanol core substituted with a methyl group and an octahydro-4,7-dimethyl-1H-inden-5-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(octahydro-4,7-dimethyl-1H-inden-5-yl)cyclohexan-1-ol typically involves multi-step organic reactions. One common method starts with the cyclization of a suitable precursor to form the indane ring system, followed by hydrogenation to introduce the octahydro group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are carefully controlled to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-(octahydro-4,7-dimethyl-1H-inden-5-yl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be further reduced to form more saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is often employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce more saturated alcohols .
Applications De Recherche Scientifique
2-Methyl-4-(octahydro-4,7-dimethyl-1H-inden-5-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-(octahydro-4,7-dimethyl-1H-inden-5-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4-(octahydro-4,7-dimethyl-1H-inden-5-yl)cyclohexan-1-one: This compound is similar but has a ketone group instead of a hydroxyl group.
4-(4,7-Dimethyl-2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-yl)-2-methylcyclohexan-1-one: Another similar compound with slight structural variations.
Uniqueness
The uniqueness of 2-Methyl-4-(octahydro-4,7-dimethyl-1H-inden-5-yl)cyclohexan-1-ol lies in its specific substitution pattern and the presence of both cyclohexanol and indane moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
94713-19-6 |
|---|---|
Formule moléculaire |
C18H32O |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
4-(4,7-dimethyl-2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-yl)-2-methylcyclohexan-1-ol |
InChI |
InChI=1S/C18H32O/c1-11-10-17(13(3)16-6-4-5-15(11)16)14-7-8-18(19)12(2)9-14/h11-19H,4-10H2,1-3H3 |
Clé InChI |
ZODCEMZFCDXFQH-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CCC1O)C2CC(C3CCCC3C2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



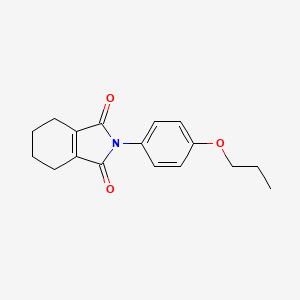



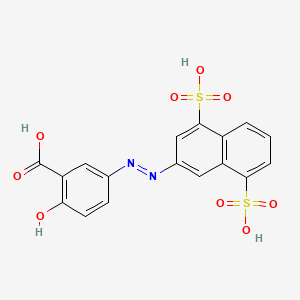

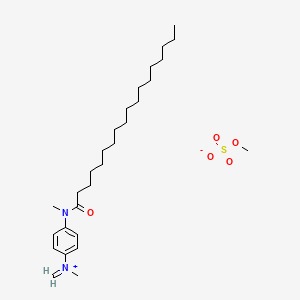
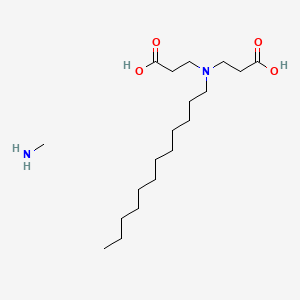
![1-[(2-Ethylhexyl)amino]-4-[(3-methoxypropyl)amino]anthraquinone](/img/structure/B12676826.png)
